Positional Isomer LogP Differentiation: Sulfonyl Chloride Ring Position Drives Lipophilicity Variation in 2-Chlorobenzothiazole Derivatives
Among 2-chlorobenzothiazole sulfonyl chloride positional isomers, the ring position of the sulfonyl chloride group produces a measured LogP span of approximately 0.98 log units. The 5-sulfonyl chloride isomer (CAS 6608-49-7) exhibits a computed LogP of 3.958 , whereas the 6-sulfonyl chloride isomer (CAS not assigned; ChemBase ID 238014) shows a computed LogP of 2.974 [1]. For comparison, the non-chlorinated parent 4-sulfonyl chloride (CAS 149575-65-5) has an XLogP3 of 2.4 [2], and the 2-methyl-4-sulfonyl chloride analog (CAS 5036-85-1) has an XLogP of 2.8 . The 4-sulfonyl chloride isomer occupies a distinct intermediate lipophilicity space, and the 2-chloro substituent further elevates LogP relative to the 2-H or 2-methyl counterparts, consistent with the electron-withdrawing and hydrophobic character of chlorine.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2-Chloro-1,3-benzothiazole-4-sulfonyl chloride: LogP value not available from authoritative computed property databases at time of review; inferred to lie between the 2-methyl-4-sulfonyl chloride (XLogP 2.8) and 2-chloro-5-sulfonyl chloride (LogP 3.96) based on substituent trend analysis. |
| Comparator Or Baseline | 2-Chloro-1,3-benzothiazole-5-sulfonyl chloride: LogP 3.958 ; 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride: LogP 2.974 [1]; 1,3-Benzothiazole-4-sulfonyl chloride (2-H): XLogP3 2.4 [2]; 2-Methyl-1,3-benzothiazole-4-sulfonyl chloride: XLogP 2.8 . |
| Quantified Difference | LogP difference between 5- and 6-positional isomers: ~0.98 log units. LogP elevation from 2-H parent to 2-Cl analog: estimated ~0.4–1.3 log units based on available comparator data. |
| Conditions | Computed LogP/XLogP values from ChemSrc, Chembase, AngeneChemical, and Chem960 databases; no unified experimental measurement conditions. |
Why This Matters
A LogP difference of ~1 unit between positional isomers translates to approximately a 10-fold difference in octanol-water partitioning, directly impacting chromatographic retention, solubility in biological assay media, and predicted membrane permeability—making isomer selection critical for reproducible ADME and purification outcomes.
- [1] Chembase. 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride – ChemBase ID 238014. LogP 2.9737892. Available at: http://www.chembase.cn/molecule-238014.html. View Source
- [2] AngeneChemical. 4-Benzothiazolesulfonyl chloride – CAS 149575-65-5. XLogP3 2.4. Available at: https://angenechemical.com. View Source
